molecular formula C44H22CrN8Na7O26S6 B14453127 Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium CAS No. 72765-47-0

Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium

Cat. No.: B14453127
CAS No.: 72765-47-0
M. Wt: 1484.0 g/mol
InChI Key: RSJLIHLXUBPTDB-UHFFFAOYSA-D
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Description

Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium is a complex inorganic compound It is characterized by its intricate molecular structure, which includes multiple functional groups such as hydroxyl, nitro, and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium typically involves multi-step organic reactions. The process may start with the preparation of the azo compound through diazotization and coupling reactions. The chromate complex is then formed by reacting the azo compound with a chromate salt under controlled pH and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with precise control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous monitoring systems would be essential to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The chromate group can participate in oxidation reactions, converting other substances to their oxidized forms.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent for various analytical and synthetic purposes. Its complex structure allows it to participate in a wide range of chemical reactions, making it a versatile tool in the laboratory.

Biology

In biological research, the compound’s ability to interact with biomolecules can be exploited for studying enzyme mechanisms or as a probe in biochemical assays.

Medicine

Potential medical applications include its use as a diagnostic agent or in drug development, where its unique properties can be harnessed to target specific biological pathways.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium involves its interaction with molecular targets through its functional groups. The chromate group can act as an oxidizing agent, while the azo and sulfonate groups can participate in binding interactions with proteins and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium
  • Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, hexasodium

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it suitable for specific applications.

Properties

CAS No.

72765-47-0

Molecular Formula

C44H22CrN8Na7O26S6

Molecular Weight

1484.0 g/mol

IUPAC Name

heptasodium;chromium(3+);3-[(5-nitro-2-oxido-3-sulfonatophenyl)diazenyl]-4-oxido-6-(3-sulfonatoanilino)naphthalene-2-sulfonate

InChI

InChI=1S/2C22H16N4O13S3.Cr.7Na/c2*27-21-16-8-13(23-12-2-1-3-15(7-12)40(31,32)33)5-4-11(16)6-18(41(34,35)36)20(21)25-24-17-9-14(26(29)30)10-19(22(17)28)42(37,38)39;;;;;;;;/h2*1-10,23,27-28H,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;;;;;;/q;;+3;7*+1/p-10

InChI Key

RSJLIHLXUBPTDB-UHFFFAOYSA-D

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=C(C(=CC(=C4)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=C(C(=CC(=C4)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Cr+3]

Origin of Product

United States

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